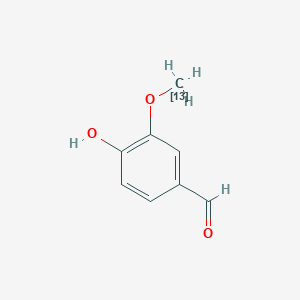

Vanillin-13C

Cat. No. B030214

Key on ui cas rn:

86884-84-6

M. Wt: 153.14 g/mol

InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.

[Compound]

Name

CoASH thioesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O

|

Step Two

[Compound]

|

Name

|

CoASH thioesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

thence to 50% at 40 min

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

70% at 45 min

|

|

Duration

|

45 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

finally decreasing to 0% at 50 min

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

CoASH, 3 min

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillic acid, 7 min

|

|

Duration

|

7 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-ferulic acid, 19 min

|

|

Duration

|

19 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

acetyl SCoA, 22 min

|

|

Duration

|

22 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HMPHP SCoA, 29 min

|

|

Duration

|

29 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanilloyl SCoA, 31 min

|

|

Duration

|

31 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillin, 31.5 min

|

|

Duration

|

31.5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-feruloyl SCoA, 34 min.

|

|

Duration

|

34 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.

[Compound]

Name

CoASH thioesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O

|

Step Two

[Compound]

|

Name

|

CoASH thioesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

thence to 50% at 40 min

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

70% at 45 min

|

|

Duration

|

45 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

finally decreasing to 0% at 50 min

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

CoASH, 3 min

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillic acid, 7 min

|

|

Duration

|

7 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-ferulic acid, 19 min

|

|

Duration

|

19 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

acetyl SCoA, 22 min

|

|

Duration

|

22 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HMPHP SCoA, 29 min

|

|

Duration

|

29 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanilloyl SCoA, 31 min

|

|

Duration

|

31 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillin, 31.5 min

|

|

Duration

|

31.5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-feruloyl SCoA, 34 min.

|

|

Duration

|

34 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.

[Compound]

Name

CoASH thioesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O

|

Step Two

[Compound]

|

Name

|

CoASH thioesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

thence to 50% at 40 min

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

70% at 45 min

|

|

Duration

|

45 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

finally decreasing to 0% at 50 min

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

CoASH, 3 min

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillic acid, 7 min

|

|

Duration

|

7 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-ferulic acid, 19 min

|

|

Duration

|

19 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

acetyl SCoA, 22 min

|

|

Duration

|

22 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HMPHP SCoA, 29 min

|

|

Duration

|

29 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanilloyl SCoA, 31 min

|

|

Duration

|

31 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vanillin, 31.5 min

|

|

Duration

|

31.5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

trans-feruloyl SCoA, 34 min.

|

|

Duration

|

34 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |